molecular formula C14H18O2 B14180929 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene CAS No. 921942-83-8

6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene

Cat. No.: B14180929
CAS No.: 921942-83-8
M. Wt: 218.29 g/mol
InChI Key: XBWSGIQOOZZXTF-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 6-methoxy-1-methylindene with propan-2-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to promote the reaction, and the use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The indene ring can be reduced to form a dihydroindene derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 6-methoxy-1-methyl-7-[(propan-2-yl)oxy]-1,2-dihydroindene.

    Substitution: Formation of halogenated derivatives such as 6-methoxy-1-methyl-7-[(propan-2-yl)oxy]-2-bromoindene.

Scientific Research Applications

6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-methylindene: Lacks the propan-2-yloxy substituent, which may affect its reactivity and applications.

    1-Methyl-7-[(propan-2-yl)oxy]indene: Lacks the methoxy group, potentially altering its chemical properties.

    6-Methoxy-1-methyl-7-[(ethoxy)oxy]indene: Contains an ethoxy group instead of a propan-2-yloxy group, which may influence its solubility and reactivity.

Uniqueness

6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene is unique due to the specific combination of substituents on the indene core. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

921942-83-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

6-methoxy-1-methyl-7-propan-2-yloxy-1H-indene

InChI

InChI=1S/C14H18O2/c1-9(2)16-14-12(15-4)8-7-11-6-5-10(3)13(11)14/h5-10H,1-4H3

InChI Key

XBWSGIQOOZZXTF-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C1C(=C(C=C2)OC)OC(C)C

Origin of Product

United States

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